molecular formula C14H11NO2S2 B8328061 5-(2-Ethoxycarbonyl-2-cyanoethenyl)-2,2'-bithiophene

5-(2-Ethoxycarbonyl-2-cyanoethenyl)-2,2'-bithiophene

Cat. No. B8328061
M. Wt: 289.4 g/mol
InChI Key: YGMXKEKKGKUIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Ethoxycarbonyl-2-cyanoethenyl)-2,2'-bithiophene is a useful research compound. Its molecular formula is C14H11NO2S2 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Ethoxycarbonyl-2-cyanoethenyl)-2,2'-bithiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Ethoxycarbonyl-2-cyanoethenyl)-2,2'-bithiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2-Ethoxycarbonyl-2-cyanoethenyl)-2,2'-bithiophene

Molecular Formula

C14H11NO2S2

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C14H11NO2S2/c1-2-17-14(16)10(9-15)8-11-5-6-13(19-11)12-4-3-7-18-12/h3-8H,2H2,1H3

InChI Key

YGMXKEKKGKUIIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(S1)C2=CC=CS2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.9 g of 5-formyl-2,2'-bithiophene, 2.4 ml of cyano-ethyl-acetate, 15 ml of pyridine and 2.4 ml of piperidine were heated at 80°-85° C. for 2 hours. After cooling, the mixture was acidified by diluted HCl and then filtered. The orange crude product was recrystallized from ethanol to give a crystal product (5.02 g). The melting point of the product was 131° C. The yield was 86%.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

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